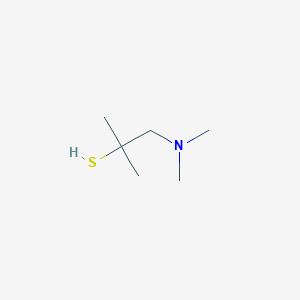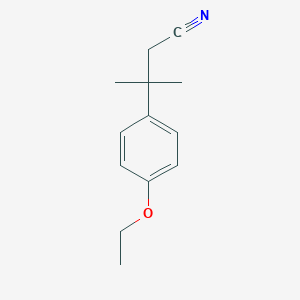
3-(4-Ethoxyphenyl)-3-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethoxyphenyl)-3-methylbutanenitrile, also known as A-401, is a chemical compound that belongs to the class of nitrile compounds. It is a colorless liquid with a molecular weight of 195.28 g/mol. The compound has been used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in animal models of inflammation. The compound has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide, which is a mediator of inflammation. In addition, this compound has been shown to have analgesic and antipyretic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-Ethoxyphenyl)-3-methylbutanenitrile in lab experiments is its potential therapeutic properties. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various diseases. However, one limitation of using this compound is its toxicity. Studies have shown that the compound can induce liver and kidney damage in animal models at high doses. Therefore, careful dosing and monitoring are required when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that the compound can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins implicated in the pathogenesis of these diseases. Another direction is to investigate the molecular mechanisms underlying the therapeutic effects of this compound. Understanding the mechanism of action of the compound can provide insights into its potential use in the treatment of various diseases. Finally, future studies can investigate the safety and toxicity of this compound in animal models and humans, which can inform the development of potential therapeutic agents based on this compound.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic properties. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has potential use in the treatment of various diseases. The synthesis of the compound involves the reaction of 4-ethoxyphenylacetonitrile with 2-methylbutyraldehyde in the presence of a base catalyst. The exact mechanism of action of the compound is not fully understood, but it is believed to involve the modulation of certain enzymes and receptors in the body. Future studies can investigate the potential use of this compound in the treatment of neurodegenerative diseases, the molecular mechanisms underlying its therapeutic effects, and its safety and toxicity in animal models and humans.
Synthesemethoden
The synthesis of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile involves the reaction of 4-ethoxyphenylacetonitrile with 2-methylbutyraldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethoxyphenyl)-3-methylbutanenitrile has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins implicated in the pathogenesis of these diseases.
Eigenschaften
CAS-Nummer |
102509-89-7 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C13H17NO/c1-4-15-12-7-5-11(6-8-12)13(2,3)9-10-14/h5-8H,4,9H2,1-3H3 |
InChI-Schlüssel |
ZKPNIAPXJAPAMS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C)(C)CC#N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(C)(C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
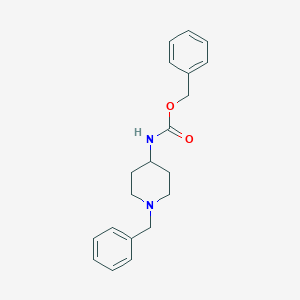
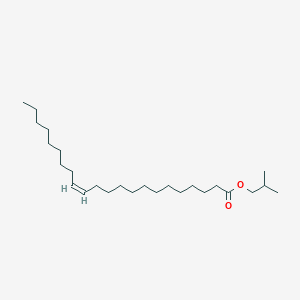
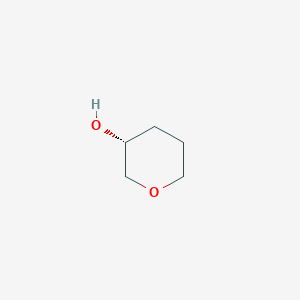
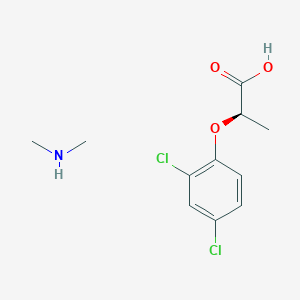

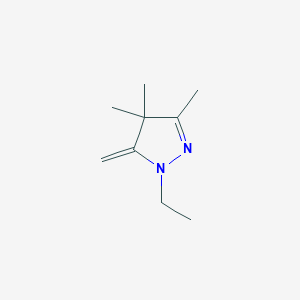

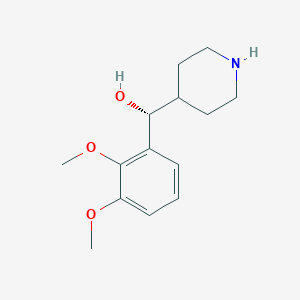
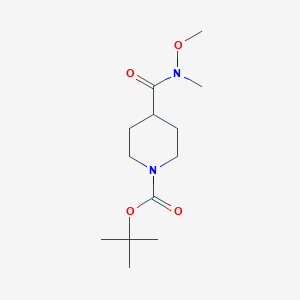
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
